5-溴-3-甲氧基-1H-吲唑

描述

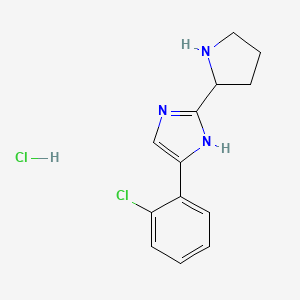

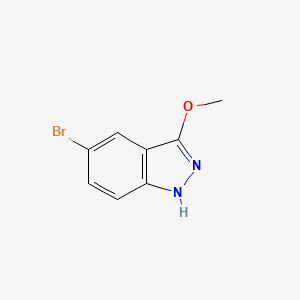

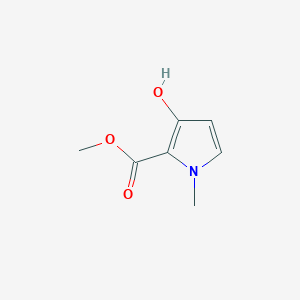

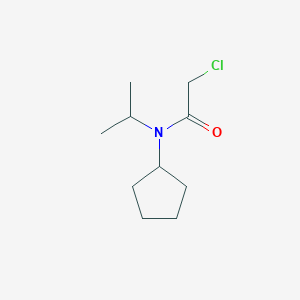

5-Bromo-3-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of 1H-indazole, a similar compound, has been studied extensively. A new practical synthesis of 1H-indazole was presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

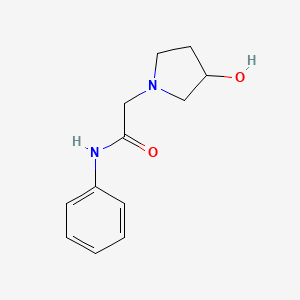

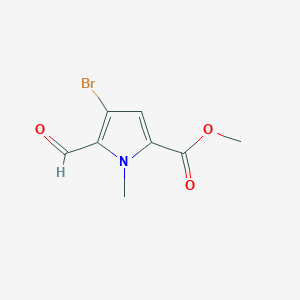

The molecular structure of 5-Bromo-3-methoxy-1H-indazole consists of a bromine atom (Br), a methoxy group (CH3O-), and an indazole group (C7H5N2) . The indazole group is a bicyclic compound, consisting of two fused rings: a benzene ring and a pyrazole ring .Chemical Reactions Analysis

The chemical reactions involving 1H-indazole have been explored. Among all these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as starting material is a useful way . In a recent study, it was found that the reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .Physical And Chemical Properties Analysis

5-Bromo-3-methoxy-1H-indazole is a solid substance under normal conditions . It has a molecular weight of 227.06 . The compound is yellow in color .科学研究应用

抗癌研究

5-溴-3-甲氧基-1H-吲唑: 在抗癌研究中显示出前景,因为它能够干扰癌细胞内的多种信号通路。它正在被研究作为激酶抑制剂的潜力,这在调节细胞生长和增殖中至关重要。 该化合物的结构基序存在于几种上市药物中,表明其在药物化学中的重要性 .

抗炎和镇痛应用

这种化合物也正在被研究用于其抗炎特性。吲唑衍生物,包括那些具有类似于5-溴-3-甲氧基-1H-吲唑的取代基的衍生物,据报道表现出显著的抗炎活性。 它们正在各种炎症模型中进行测试,例如角叉菜胶诱导的浮肿和弗氏佐剂诱导的关节炎 .

抗抑郁潜力

吲唑核,是5-溴-3-甲氧基-1H-吲唑的一部分,正在被研究用于其抗抑郁效果。 研究人员正在研究它调节神经递质系统的能力,这可能导致治疗抑郁症的新方法 .

抗菌活性

吲唑化合物因其抗菌特性而闻名。5-溴-3-甲氧基-1H-吲唑可以用来开发新的抗菌剂,特别是针对耐药菌株。 其机制可能涉及破坏细菌细胞壁合成或蛋白质功能 .

神经保护作用

人们对吲唑衍生物的神经保护作用感兴趣5-溴-3-甲氧基-1H-吲唑可能通过抑制乙酰胆碱酯酶等酶来提供对神经退行性疾病的保护,乙酰胆碱酯酶与阿尔茨海默病的进展有关 .

心血管应用

作为一种降压药,5-溴-3-甲氧基-1H-吲唑正在被研究用于其调节血压的潜力。 其作用可能与血管扩张或通过抑制特定酶或离子通道来调节心率有关 .

作用机制

Target of Action

The primary targets of 5-Bromo-3-methoxy-1H-indazole are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation, DNA repair, and cellular response to DNA damage .

Mode of Action

5-Bromo-3-methoxy-1H-indazole interacts with its targets by inhibiting, regulating, and/or modulating the activity of these kinases . This interaction results in the disruption of the normal function of these kinases, which can lead to the treatment of diseases induced by these kinases, such as cancer .

Biochemical Pathways

It is known that the compound’s interaction with its targets can affect the cell cycle regulation and dna repair pathways . The disruption of these pathways can lead to cell cycle arrest and apoptosis, which are beneficial in the treatment of cancer .

Result of Action

The molecular and cellular effects of 5-Bromo-3-methoxy-1H-indazole’s action include the disruption of cell cycle regulation and DNA repair pathways . This disruption can lead to cell cycle arrest and apoptosis, which can result in the death of cancer cells .

安全和危害

The safety data sheet for a similar compound, 5-Bromo-1H-indazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

The future directions for the study of 5-Bromo-3-methoxy-1H-indazole and similar compounds could involve further exploration of their synthesis methods, as well as their potential applications in the medical field, such as their use in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

属性

IUPAC Name |

5-bromo-3-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWHVHBGFZUYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733116 | |

| Record name | 5-Bromo-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201483-49-0 | |

| Record name | 5-Bromo-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B1464026.png)

![2-chloro-N-({3-[(2-ethoxyethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464028.png)